(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol
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Overview
Description
(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of ethoxy and methoxy groups. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. Subsequent reactions with ethyl alcohol and methanol under controlled conditions introduce the ethoxy and methoxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of bromine, ethoxy, and methoxy groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with a fluorine atom instead of a methoxy group.
(6-Bromo-2-ethoxy-3-methoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol is unique due to the specific combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(6-Bromo-2-ethoxy-3-methoxyphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a bromine atom and ethoxy and methoxy groups, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro assays have shown that it exhibits significant activity against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 30 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In cancer research, the compound has been evaluated for its antiproliferative effects on several cancer cell lines. The results indicate that it possesses moderate to high activity against:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 10 |
HCT116 (Colon Cancer) | 12 |
These values demonstrate that this compound can inhibit cell growth effectively, making it a potential candidate for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. In a study assessing its effects on inflammatory markers, it was found to reduce levels of TNF-alpha and IL-6 in vitro, indicating a significant anti-inflammatory effect. The following table summarizes the results:
Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Control | 0 | 0 |
This compound | 45 | 50 |
This suggests that the compound may modulate inflammatory responses effectively .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : The compound could interact with various receptors, altering signaling pathways related to inflammation and cancer progression.
- DNA Interaction : Potential binding to DNA may disrupt replication in cancer cells.
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of this compound on human breast cancer cells. Results indicated that treatment led to apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy.
- Antimicrobial Efficacy : Another study focused on its antibacterial properties against resistant strains of bacteria. The compound demonstrated effectiveness comparable to standard antibiotics, suggesting its potential as a new therapeutic agent.
Properties
Molecular Formula |
C10H13BrO3 |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
(6-bromo-2-ethoxy-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13BrO3/c1-3-14-10-7(6-12)8(11)4-5-9(10)13-2/h4-5,12H,3,6H2,1-2H3 |
InChI Key |
OOQMQYPUJGIZJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1CO)Br)OC |
Origin of Product |
United States |
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